3-Methyl-6-(propan-2-ylidene)cyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(propan-2-ylidene)cyclohex-3-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3-methyl-2-buten-1-ol with an acid catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the cyclohexenone ring.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-6-(propan-2-ylidene)cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: It can undergo substitution reactions, particularly at the methyl and isopropylidene groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Methyl-6-(propan-2-ylidene)cyclohex-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound exhibits antioxidant activity, scavenging free radicals in cell-free assays.
Medicine: It has potential therapeutic applications due to its anti-inflammatory properties.
Industry: It is used in the production of fragrances and flavoring agents due to its minty odor.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(propan-2-ylidene)cyclohex-3-en-1-one involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: It reduces the production of inflammatory cells, which can help in managing inflammatory conditions.
Comparison with Similar Compounds
Piperitenone: Another monoterpene with similar structural features and biological activities.
Terpinolene: A compound with a similar cyclohexene structure but different functional groups.
Menthone: A related compound with a similar minty odor but different chemical properties.
Uniqueness: 3-Methyl-6-(propan-2-ylidene)cyclohex-3-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sharp, minty odor and antioxidant properties make it valuable in both research and industrial applications .
Properties
Molecular Formula |
C10H14O |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-6-propan-2-ylidenecyclohex-3-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4H,5-6H2,1-3H3 |
InChI Key |
KKYWREYWOHOUSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=C(C)C)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.